Bz-Dab(nbd)-awfpp-nle-NH2
Overview
Description
Bz-Dab(nbd)-ala-trp-phe-pro-pro-nle-NH2 is a fluorescent NK2 antagonist.
Scientific Research Applications
Analytical Methodology Development
The development of isotope dilution mass spectrometry methods using capillary gas chromatography/negative ion chemical ionization has been reported for quantitating urine concentrations of benzidine and its metabolites. This methodology, which includes derivatization with pentafluoropropionic anhydride, could potentially be relevant for studying Bz-Dab(nbd)-awfpp-nle-NH2 due to its relation to benzidine derivatives (Hsu et al., 1996).
Genotoxicity Studies
Research assessing the genotoxicity of benzidine and its analogues, including diamines like DABZ, on human lymphocytes has been conducted using the alkaline comet assay. These studies highlight the importance of investigating the genotoxic effects of related compounds, which could extend to Bz-Dab(nbd)-awfpp-nle-NH2 (Chen et al., 2003).
Fluorescence and Spectroscopy
The design and synthesis of fluorescent derivatization reagents, such as 4-N-(4-N-aminoethyl)piperazino-7-nitro-2,1,3-benzoxadiazole (NBD-PZ-NH2), for fatty acids, and their application to capillary electrophoresis with laser-induced fluorescence detection, may provide insights into similar applications for Bz-Dab(nbd)-awfpp-nle-NH2. These methodologies offer potential for bioanalytical applications (Santa et al., 2002).
Electrochemistry Studies
Studies on the electrochemistry of nitrogen and boron bi-element incorporated diamond films, focusing on electron transfer and surface properties, could offer parallels for understanding the electrochemical behavior of Bz-Dab(nbd)-awfpp-nle-NH2 in different environments (Guo et al., 2021).
Cellular Imaging
Research on intense blue fluorescence in leucine zipper assemblies using the 4-nitrobenzo-2-oxa-1,3-diazole (NBD) component and its application in fluorescence imaging of proteins could guide the development of Bz-Dab(nbd)-awfpp-nle-NH2 as a probe for cellular imaging (Tsutsumi et al., 2011).
Photooxidation Techniques
The use of photooxidation methods for the visualization of proteins, as demonstrated in studies using green fluorescent protein (GFP) and diaminobenzidine (DAB), could inform similar applications of Bz-Dab(nbd)-awfpp-nle-NH2 in microscopy and imaging technologies (Grabenbauer et al., 2005).
properties
CAS RN |
161238-74-0 |
---|---|
Product Name |
Bz-Dab(nbd)-awfpp-nle-NH2 |
Molecular Formula |
C56H65N13O11 |
Molecular Weight |
1096.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]butanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H65N13O11/c1-3-4-20-40(49(57)70)61-54(75)45-22-13-28-67(45)56(77)46-23-14-29-68(46)55(76)43(30-34-15-7-5-8-16-34)64-53(74)42(31-36-32-59-38-21-12-11-19-37(36)38)63-50(71)33(2)60-52(73)41(62-51(72)35-17-9-6-10-18-35)26-27-58-39-24-25-44(69(78)79)48-47(39)65-80-66-48/h5-12,15-19,21,24-25,32-33,40-43,45-46,58-59H,3-4,13-14,20,22-23,26-31H2,1-2H3,(H2,57,70)(H,60,73)(H,61,75)(H,62,72)(H,63,71)(H,64,74)/t33-,40-,41-,42+,43-,45-,46+/m0/s1 |
InChI Key |
VOHGFGFPNNJOFE-GYCURRFDSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Appearance |
Solid powder |
Other CAS RN |
161238-74-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XAWFPPX |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bz-Dab(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 Bz-Dab(NBD)-AWFPP-Nle-NH2 N-alpha-benzoyl-(gamma-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2,4-diaminobutyryl)-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Dab(gamma-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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